molecular formula C39H62O12 B14799875 ProsapogeninANLG of diocin

ProsapogeninANLG of diocin

Cat. No.: B14799875
M. Wt: 722.9 g/mol
InChI Key: HDXIQHTUNGFJIC-ZCTMWWGCSA-N
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Description

Prosapogenin A is a triterpenoid saponin, a class of naturally occurring glycosides found in various plants. It is known for its significant biological activities, including cytotoxic, antifungal, and immunoregulatory properties. Prosapogenin A is derived from plants such as Dioscorea species and has been studied for its potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prosapogenin A can be synthesized through enzymatic hydrolysis of ginsenosides, which are major saponins found in the roots of Panax ginseng. A lactase preparation from Penicillium species is used to hydrolyze ginsenosides Re and Rg1 to produce 20(S)-ginsenoside Rh1, a minor saponin . This enzymatic method is efficient and yields high purity products.

Industrial Production Methods: Industrial production of Prosapogenin A involves the extraction and purification of saponins from plant sources such as red ginseng. The process includes steaming, drying, and extracting under optimized conditions to maximize the content of prosapogenins like Rg3, Rg2, Rh1, and Rh2 . These methods ensure the production of high-quality Prosapogenin A for various applications.

Chemical Reactions Analysis

Types of Reactions: Prosapogenin A undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which have distinct biological activities and therapeutic potentials.

Scientific Research Applications

Prosapogenin A has been extensively studied for its applications in various fields:

Mechanism of Action

Prosapogenin A exerts its effects primarily through the inhibition of the STAT3 signaling pathway, which is involved in cell growth and survival. By blocking this pathway, Prosapogenin A induces growth arrest and apoptosis in various cancer cell lines, including HeLa, HepG2, and MCF-7 . Additionally, it modulates the expression of genes related to glycometabolism, further contributing to its anticancer activity.

Comparison with Similar Compounds

Uniqueness of Prosapogenin A: Prosapogenin A is unique due to its specific mechanism of action involving the STAT3 signaling pathway and its ability to modulate glycometabolism. This distinct mode of action makes it a promising candidate for targeted cancer therapy and other therapeutic applications.

Properties

Molecular Formula

C39H62O12

Molecular Weight

722.9 g/mol

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3/t18?,19?,20?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37-,38-,39+/m0/s1

InChI Key

HDXIQHTUNGFJIC-ZCTMWWGCSA-N

Isomeric SMILES

CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1

Origin of Product

United States

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